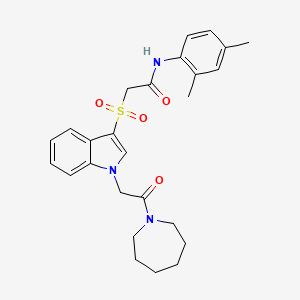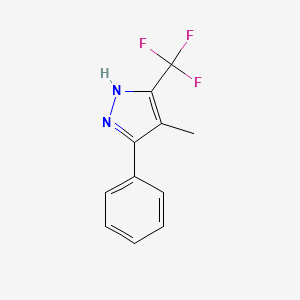
3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a chemical compound with a complex structure that includes a benzothiazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the benzothiazine ring through cyclization reactions, followed by the introduction of the methoxy and methylethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact. Purification steps, such as crystallization or chromatography, are employed to obtain the final product in the desired quality.
化学反応の分析
Types of Reactions
3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often in solvents like ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines), usually under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-methoxy-1-methylethyl acetate: A compound with a similar methoxy and methylethyl group but different core structure.
Benzothiazine derivatives: Compounds with similar benzothiazine rings but different substituents.
Uniqueness
3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
3-(1-methoxypropan-2-yl)-1,3-benzothiazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-8(7-16-2)13-11(14)9-5-3-4-6-10(9)17-12(13)15/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVFYNZEDJDESF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C(=O)C2=CC=CC=C2SC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}acetamide](/img/structure/B2385309.png)

![Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2385311.png)



![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2,4-dichlorobenzamide](/img/structure/B2385316.png)

![2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride](/img/structure/B2385322.png)



![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B2385328.png)
